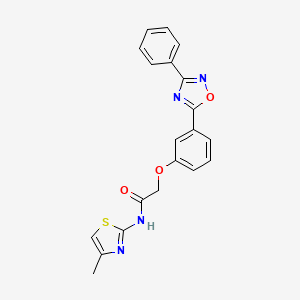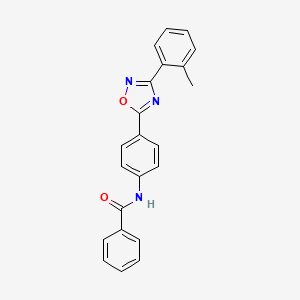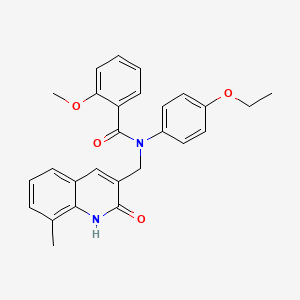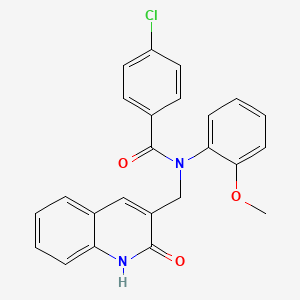
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, also known as ML277, is a small molecule inhibitor of the ion channel Kv7.1. This compound has been found to have potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and cancer.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves the inhibition of the Kv7.1 ion channel, which is responsible for regulating the flow of potassium ions across cell membranes. By blocking this channel, this compound can restore normal heart rhythm, reduce seizures, and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cardiac arrhythmias, this compound can restore normal heart rhythm by reducing the activity of the Kv7.1 ion channel. In epilepsy, this compound can reduce seizures by inhibiting the activity of the Kv7.2/7.3 ion channels. In cancer, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in lab experiments is its high potency and selectivity for the Kv7.1 ion channel. This allows for precise targeting of the ion channel and reduces the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide. One area of research is the development of more potent and selective inhibitors of the Kv7.1 ion channel. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as hypertension and diabetes. Additionally, research can be conducted to explore the use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, this compound is a small molecule inhibitor of the Kv7.1 ion channel that has potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and cancer. Its mechanism of action involves the inhibition of the ion channel, which can restore normal physiological functions. While there are limitations to its use in lab experiments, ongoing research is exploring its potential for future therapeutic applications.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves a multistep process that includes the reaction of 2-hydroxy-6-methoxyquinoline with 3-bromopropylbenzamide, followed by the addition of lithium bis(trimethylsilyl)amide. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cardiac arrhythmias, this compound has been found to be effective in restoring normal heart rhythm by blocking the ion channel Kv7.1. In epilepsy, this compound has been shown to reduce seizures by inhibiting the activity of the Kv7.2/7.3 ion channels. In cancer, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-10-24(22(26)16-7-5-6-15(2)11-16)14-18-12-17-13-19(27-3)8-9-20(17)23-21(18)25/h5-9,11-13H,4,10,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMHHMMGMNNGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)




![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)
![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)


